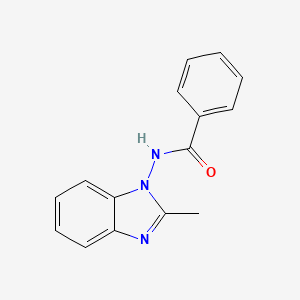
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied due to their significant biological activities, including antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a benzimidazole ring fused with a benzamide moiety, making it a unique and valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide typically involves the condensation of 2-methylbenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 2-methylbenzimidazole with benzoyl isocyanate under mild conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are carried out in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with varied functional groups.
Scientific Research Applications
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide has a wide range of scientific research applications:
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but lacking the benzamide moiety.
Benzoylbenzimidazole: Another derivative with a benzoyl group attached to the benzimidazole ring.
Uniqueness
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is unique due to its combined benzimidazole and benzamide structure, which enhances its biological activity and specificity. The presence of the benzamide moiety allows for additional interactions with molecular targets, making it a more potent compound compared to its analogs .
Properties
CAS No. |
64179-02-8 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-methylbenzimidazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-11-16-13-9-5-6-10-14(13)18(11)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19) |
InChI Key |
JSJVAZLEJMXNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


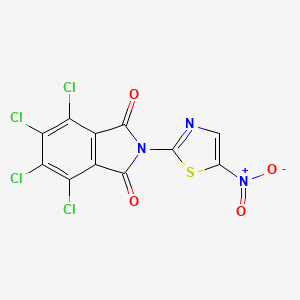
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

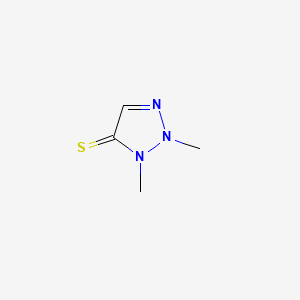
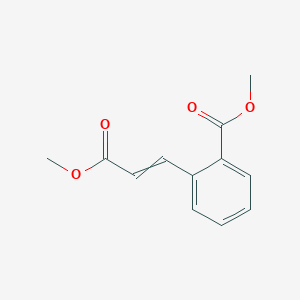
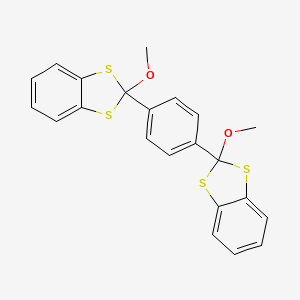
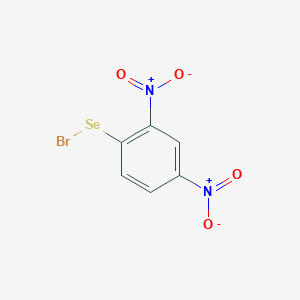
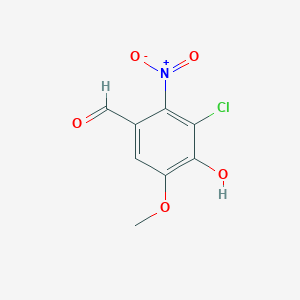

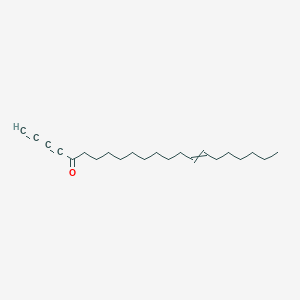
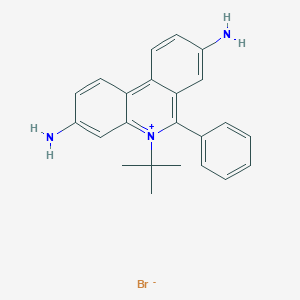
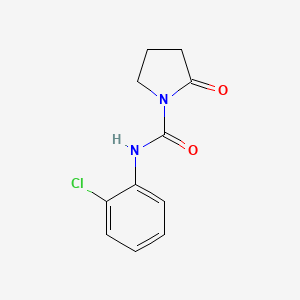
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

